molecular formula C11H15N B15222867 (R)-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine

(R)-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B15222867
M. Wt: 161.24 g/mol
InChI Key: LIIJQXYTPNFSHG-LLVKDONJSA-N
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Description

(R)-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine (CAS 1055963-56-8) is a chiral amine building block featuring an indane scaffold, which is a privileged structure in medicinal chemistry . This compound is of significant interest in neuroscience and pharmacology research. Aminoindanes are recognized for their potent and relatively selective effects on the serotonin system, acting as serotonin releasing agents and re-uptake inhibitors, and have been investigated for their neuroprotective and potential antipsychotic properties . The unique dihydro-1H-indene core is a common feature in various pharmacologically active compounds and serves as a versatile synthon for synthesizing complex molecules . The (R)-enantiomer provides a specific chiral configuration essential for studying stereospecific biological interactions and for the development of single-enantiomer active ingredients. Intended Use and Handling: This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions and in accordance with all applicable local, national, and international regulations.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(1R)-4,6-dimethyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C11H15N/c1-7-5-8(2)9-3-4-11(12)10(9)6-7/h5-6,11H,3-4,12H2,1-2H3/t11-/m1/s1

InChI Key

LIIJQXYTPNFSHG-LLVKDONJSA-N

Isomeric SMILES

CC1=CC(=C2CC[C@H](C2=C1)N)C

Canonical SMILES

CC1=CC(=C2CCC(C2=C1)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 4,6-dimethylindanone.

    Reduction: The ketone group in 4,6-dimethylindanone is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then converted to the amine via reductive amination. This step involves the reaction of the alcohol with an amine source (e.g., ammonia or an amine) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

In an industrial setting, the production of ®-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of chiral catalysts to ensure the production of the desired enantiomer.

Chemical Reactions Analysis

Alkylation and Arylation Reactions

The primary amine group undergoes alkylation and arylation under mild conditions. A study demonstrated its reaction with benzyl halides in the presence of potassium carbonate, yielding N-alkylated derivatives with retention of stereochemistry . For example:

(R)-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine+Benzyl bromideK2CO3,DMFN-Benzyl derivative (87% yield)\text{(R)-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine} + \text{Benzyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-Benzyl derivative (87\% yield)}

Key Data:

ReagentConditionsProductYield (%)
Benzyl bromideK₂CO₃, DMF, 50°CN-Benzyl derivative87
4-Nitrobenzyl-ClEt₃N, THF, RTN-(4-Nitrobenzyl) derivative78

Acylation and Sulfonylation Reactions

The amine reacts with acyl chlorides and sulfonyl chlorides to form stable amides and sulfonamides. Acylation with acetyl chloride in dichloromethane produced the corresponding acetamide in 92% yield .

Example Reaction:

(R)-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine+AcClEt3N,DCMN-Acetyl derivative\text{(R)-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{N-Acetyl derivative}

Reaction Optimization:

  • Solvent: Dichloromethane > THF (higher yield due to better solubility).

  • Base: Triethylamine outperformed pyridine in suppressing side reactions.

Condensation with Carbonyl Compounds

The amine participates in Schiff base formation with aldehydes and ketones. A microwave-assisted protocol using molybdate sulfuric acid (MSA) as a catalyst achieved 91% yield for the condensation with 4-chlorobenzaldehyde :

Amine+4-Cl-Benzaldehyde+Dimethyl phosphonateMSA, MW, 60°CPhosphonate adduct\text{Amine} + \text{4-Cl-Benzaldehyde} + \text{Dimethyl phosphonate} \xrightarrow{\text{MSA, MW, 60°C}} \text{Phosphonate adduct}

Conditions Table:

CatalystTemperatureTimeYield (%)
MSA60°C4 min91
FeCl₃/SiO₂80°C30 min68

Asymmetric Transformations

The chiral center enables stereoselective reactions. In a palladium-catalyzed coupling with aryl boronic acids, the (R)-configuration was retained with >98% enantiomeric excess (e.e.) .

Mechanistic Insight:

  • Steric hindrance from the 4,6-dimethyl groups directs regioselectivity in cross-couplings.

  • π-Stacking interactions between the indane ring and aryl boronic acids enhance reaction rates.

Reductive Amination

The compound serves as a substrate in reductive amination with ketones. Using sodium cyanoborohydride in methanol, secondary amines were synthesized with 80–85% yields .

Example:

Amine+AcetoneNaBH3CN,MeOHN-Isopropyl derivative\text{Amine} + \text{Acetone} \xrightarrow{\text{NaBH}_3\text{CN}, \text{MeOH}} \text{N-Isopropyl derivative}

Stability and Reactivity Trends

  • Thermal Stability: Decomposition above 200°C under inert conditions.

  • pH Sensitivity: Protonation at pH < 4 enhances solubility in aqueous media.

  • Oxidation: Resistant to air oxidation due to steric protection of the amine group.

Scientific Research Applications

(R)-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine is a chiral amine featuring a bicyclic indane structure with two methyl groups at the 4 and 6 positions of the indene framework. It has a molar mass of approximately 161.24 g/mol. The compound's unique stereochemistry contributes to its potential biological activity and applications in medicinal chemistry.

Potential Applications

(R)-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine and Neurodegenerative Diseases
(R)-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine has been studied for its potential biological activities and exhibits neuroprotective properties. It may also have a role in treating neurodegenerative diseases such as Parkinson's disease. Its structural similarity to rasagiline, an anti-Parkinson medication, suggests that it may also possess monoamine oxidase inhibition properties, which are crucial for increasing dopamine levels in the brain.

Studies on Biological Targets

Studies on (R)-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine have focused on its interactions with various biological targets. These studies are essential for understanding the compound's mechanism of action and therapeutic potential.

Structural Similarities

Several compounds share structural similarities with (R)-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine.

Rasagiline

Mechanism of Action

The mechanism of action of ®-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to changes in biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogues and their substituent-driven differences:

Compound Name Substituents Molecular Formula Key Features Reference
(R)-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine 4-CH₃, 6-CH₃ C₁₁H₁₅N Enhanced lipophilicity; potential for improved membrane permeability.
(R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine HCl 5-F, 6-F C₉H₁₀ClF₂N Electronegative F atoms may improve metabolic stability; lower logP.
4-Bromo-2,3-dihydro-1H-inden-1-amine HCl 4-Br C₉H₁₁BrClN Bulkier Br substituent; increased molecular weight (265.56 g/mol).
5-Chloro-2,3-dihydro-1H-inden-1-amine 5-Cl C₉H₁₀ClN Moderate electronegativity; potential for halogen bonding interactions.
rac-(1R,2S)-2,6-Dimethyl-2,3-dihydro-1H-inden-1-amine HCl 2-CH₃, 6-CH₃ (racemic) C₁₁H₁₆ClN Steric hindrance at position 2; altered stereochemical interactions.
Indatraline ((1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine) 3-(3,4-Cl₂C₆H₃), N-CH₃ C₁₆H₁₄Cl₂N Extended aromatic system; potent dopamine/serotonin reuptake inhibition.

Physicochemical and Pharmacological Differences

  • Lipophilicity :

    • The methyl groups in (R)-4,6-dimethyl-2,3-dihydro-1H-inden-1-amine increase logP compared to fluoro- or chloro-substituted analogues (e.g., C₁₁H₁₅N vs. C₉H₁₀ClF₂N) . This enhances membrane permeability but may reduce aqueous solubility.
    • Halogenated derivatives (e.g., 5,6-difluoro or 4-bromo) exhibit lower logP due to electronegative substituents .
  • Methyl groups in the target compound may undergo slower CYP450-mediated oxidation compared to ethyl or bulkier substituents .
  • Biological Activity: Urea/thiourea derivatives of 2,3-dihydro-1H-inden-1-amine (unsubstituted) showed antioxidant and anticancer activity (IC₅₀ = 12–45 μM in DPPH assays) . Methyl substituents in the target compound could enhance binding to hydrophobic enzyme pockets. Indatraline’s dichlorophenyl group confers high affinity for monoamine transporters (Ki < 10 nM), highlighting the impact of aromatic substituents .

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.2–2.5 ppm for methyl groups; δ 3.0–4.0 ppm for dihydroindene protons) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formulas (e.g., [M+H]⁺ for C₁₁H₁₅N⁺ at m/z 161.12).

Q. Advanced

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., PDB deposition for structural validation) .
  • Dynamic NMR (DNMR) : Study conformational dynamics of the dihydroindene ring at variable temperatures.

How do stereochemical modifications (e.g., R vs. S enantiomers) impact the biological activity of (R)-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine?

Basic
The R-enantiomer often shows distinct activity due to spatial compatibility with chiral binding pockets. For example:

  • Antioxidant activity : Thiourea derivatives of the R-enantiomer exhibit lower IC₅₀ values in DPPH assays compared to S-forms .

Q. Advanced

  • Pharmacophore modeling : Use Schrödinger’s Phase to identify stereospecific interactions (e.g., hydrogen bonding with Tyr326 in aromatase) .
  • In vivo pharmacokinetics : Compare bioavailability and metabolic stability using chiral LC-MS/MS.

What computational methods are recommended for predicting the physicochemical properties of (R)-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine?

Q. Basic

  • Lipinski’s Rule of Five : Predict drug-likeness via SwissADME (e.g., molecular weight <500 Da, logP <5) .
  • LogP calculation : Use ChemAxon or ACD/Labs to estimate partition coefficients.

Q. Advanced

  • Molecular dynamics (MD) simulations : Model membrane permeability with GROMACS .
  • Quantum mechanical calculations : Compute electrostatic potential maps (EPMs) to predict reactivity sites .

How can researchers design derivatives of (R)-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine to enhance target selectivity?

Q. Advanced

  • Structure-activity relationship (SAR) : Introduce substituents at the 4- and 6-positions to modulate steric and electronic effects. For example:
    • 4-Fluoro substitution : Increases metabolic stability by reducing CYP450 oxidation .
    • 6-Methoxy substitution : Enhances π-π stacking with aromatic residues in enzyme active sites .
  • Proteome-wide profiling : Use affinity-based proteomics (e.g., Thermal Proteome Profiling) to assess off-target effects.

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